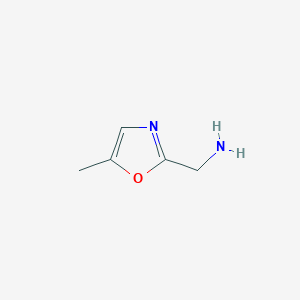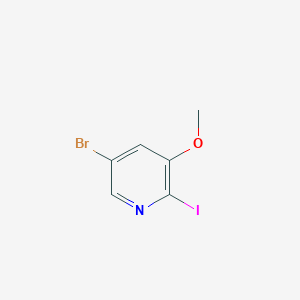
(5-Methyl-1,3-oxazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the condensation of p-toluic hydrazide and glycine using polyphosphoric acid as a condensation agent. This method has been shown to be high yielding, as seen in the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, with yields reported up to 87% . Another related compound, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the versatility of heterocyclic synthesis methods .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For the oxadiazole derivatives, FT-IR, DSC, 13C/1H-NMR, and mass spectrometry were employed . The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold's structure was influenced by the choice of base used in the synthesis, with different diastereoisomers being favored by organic versus inorganic bases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry. The polyphosphoric acid condensation route used for the oxadiazole derivatives is a common method for creating such rings . The [1,3]-dipolar cycloaddition reaction used for the isoxazole derivative is a useful strategy for constructing bicyclic structures and can lead to different isomers depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The oxadiazole derivatives were characterized by their spectroscopic data, which is essential for confirming the identity and purity of the compounds . The isoxazole derivative's ability to stabilize parallel turn conformations in short peptide sequences suggests interesting biochemical properties, potentially useful in the design of bioactive molecules .
科学的研究の応用
Antimicrobial Activities
Oxazole derivatives have been extensively studied for their antimicrobial properties. A study by Thomas et al. (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to oxazoles, demonstrated moderate to very good antibacterial and antifungal activities. These compounds were synthesized through multi-step reactions starting from 4-methoxyaniline, indicating the potential of oxazole derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Molecular Docking Studies
Another aspect of oxazole derivative research involves their synthesis for anticancer and antimicrobial applications. Katariya et al. (2021) reported the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which exhibited high potency against cancer cell lines and pathogenic strains. This highlights the versatility of oxazole derivatives in synthesizing compounds with significant biological activities (Katariya, Vennapu, & Shah, 2021).
Nonlinear Optical Behavior and Photophysical Studies
Oxazole derivatives have also been explored for their nonlinear optical properties and photophysical behaviors. Murthy et al. (2013) synthesized new oxazol-5-ones and evaluated their third-order nonlinear optical properties, demonstrating excellent optical limiting behavior. This suggests the potential of oxazole derivatives in applications requiring materials with specific photophysical properties (Murthy et al., 2013).
Corrosion Inhibition
The application of oxazole derivatives extends into materials science, specifically in corrosion inhibition. Rahmani et al. (2018) studied the corrosion inhibition performances of oxazole derivatives on mild steel in hydrochloric acid medium, revealing significant reduction in corrosion rates. This underlines the potential of oxazole derivatives in developing new corrosion inhibitors (Rahmani et al., 2018).
Safety and Hazards
“(5-Methyl-1,3-oxazol-2-yl)methanamine” is classified as a dangerous substance. The hazard statements include H227, H302, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
作用機序
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . These activities suggest that they interact with various biological targets, but specific targets for (5-Methyl-1,3-oxazol-2-yl)methanamine are yet to be identified.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Oxazole derivatives are known to affect various biological pathways, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
Given the broad biological activities of oxazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
(5-Methyl-1,3-oxazol-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as aminotransferases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including cell death, tissue damage, and systemic toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by aminotransferases, which catalyze the transfer of amino groups, and oxidoreductases, which facilitate redox reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating the production and utilization of energy within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and its effects on cellular function .
特性
IUPAC Name |
(5-methyl-1,3-oxazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQACWXKOPSSDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017228-56-6 |
Source


|
| Record name | (5-methyl-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)



![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)
![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)
![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)
![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)